(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone
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Overview
Description
1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE is a complex organic compound characterized by the presence of methoxyphenyl groups and an oxadiazolopyrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the oxadiazole ring, followed by further cyclization and functionalization to introduce the pyrazine ring and the ethanone moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole and pyrazine rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE
- 4,4’-DIMETHOXYBENZOPHENONE
- 4-METHOXYBENZALDEHYDE
Uniqueness
1-(4-METHOXYPHENYL)-2-[6-(4-METHOXYPHENYL)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-YLIDEN]-1-ETHANONE stands out due to its combination of methoxyphenyl groups and the oxadiazolopyrazinylidene moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16N4O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]ethenol |
InChI |
InChI=1S/C20H16N4O4/c1-26-14-7-3-12(4-8-14)17(25)11-16-18(13-5-9-15(27-2)10-6-13)22-20-19(21-16)23-28-24-20/h3-11,25H,1-2H3/b17-11- |
InChI Key |
HJMCKLYMGKKXHQ-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC3=NON=C3N=C2/C=C(/C4=CC=C(C=C4)OC)\O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NON=C3N=C2C=C(C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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